molecular formula C19H18N2 B2487459 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine CAS No. 1541-57-7

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine

Cat. No.: B2487459
CAS No.: 1541-57-7
M. Wt: 274.367
InChI Key: BIGIFNAKNRWTPE-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a heterocyclic compound composed of a benzene ring and a naphthyridine ring. It is a novel compound that has been found to have a variety of applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intramolecular Heck Reaction : A sequential one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines has been developed, utilizing intramolecular Heck type 6-exo-trig cyclization, providing a range of derivatives in good to high yields (Reddy et al., 2018).
  • Cascade Reactions for Derivative Synthesis : Novel tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives were synthesized through cascade reactions including Knoevenagel condensation and cyclocondensation, illustrating a substrate-design approach for new multicomponent reactions (Wen et al., 2010).
  • Hetero-Diels-Alder Reactions : Efficient synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using CuBr2-catalyzed intramolecular inverse electron-demand hetero-Diels-Alder reaction, indicating a method for synthesizing diverse products under mild conditions (Muthukrishnan et al., 2016).
  • Fluorescent DNA-Binding Compounds : One-pot synthesis of dibenzo[b,h][1,6]naphthyridines was applied to create compounds that exhibit strong fluorescence and interact with double-stranded DNA, demonstrating potential applications in molecular biology and biochemistry (Okuma et al., 2014).
  • Green Chemistry Approach : A green chemistry approach was used to synthesize heterocyclic compounds like 12-substituted-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[b]acridine-1,6,11(2H)-triones, emphasizing the importance of using non-toxic solvents and avoiding catalysts (Kamalifar & Kiyani, 2019).

Structural and Analytical Studies

  • Single-Crystal X-Ray Diffraction : The structural characterization of N(6)-Acetyl-5,7-di­phenyl-5,6,7,8-tetra­hydro­benzo­[b]-1,6-naphthyridine was confirmed through single-crystal X-ray diffraction, providing insights into its molecular geometry and conformation (Laavanya et al., 2001).

Biological Applications

  • Potential as MAO Inhibitors : Novel derivatives of benzo[b][1,6]naphthyridine were synthesized and investigated for their potential as Monoamine Oxidase (MAO) inhibitors, indicating a possible avenue for developing new pharmaceuticals (Kulikova et al., 2023).

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .

Mode of Action

This compound acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.

Result of Action

The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .

Future Directions

The future directions for the study of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine could include further investigation into its potential as a treatment for Alzheimer’s Disease , as well as exploration of its other potential therapeutic applications.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGIFNAKNRWTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320501
Record name 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1541-57-7
Record name 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10% potassium hydroxide/ethanol solution (120 ml) was added dropwise to a solution of 2-aminobenzaldehyde (26 g, 0.21 mol) and 1-benzyl-4-piperidone (40 g, 0.21 mol) in absolute ethanol (430 ml) over a period of 1 hour. After stirring overnight, the reaction solution was concentrated under reduced pressure and extracted with ethyl acetate, and the extract solution was washed with water and then dried over anhydrous sodium sulfate. The organic solvent was removed by concentration under reduced pressure, and the residue was recrystallized from ethyl acetate-isopropyl ether to obtain the desired compound (37 g, 63%) as white crystals.
Name
potassium hydroxide ethanol
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Yield
63%

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